8-Methylquinoline-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methylquinoline-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-4-5-9(7-12)10-3-2-6-13-11(8)10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNVSODDFDVEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C#N)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513745 | |
| Record name | 8-Methylquinoline-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74316-57-7 | |
| Record name | 8-Methyl-5-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74316-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methylquinoline-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 8-Methylquinoline (B175542) Core
The formation of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable routes to this scaffold.
The Skraup synthesis is a classic and widely used method for the preparation of quinolines. organicreactions.orgwikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822), to produce quinoline. wikipedia.org A key modification to this reaction involves the use of a substituted aniline to produce a substituted quinoline. organicreactions.org For the synthesis of 8-methylquinoline, 2-methylaniline (o-toluidine) is the starting material.
The traditional Skraup reaction is known for being violently exothermic. cdnsciencepub.com To mitigate this, ferrous sulfate (B86663) is often used as a moderator. wikipedia.org Further modifications have been developed to improve the safety and yield of the reaction. One such improvement involves substituting acetylated amines for the free bases, which has been shown to increase yields and reduce the violence of the reaction. cdnsciencepub.com For instance, using acetanilide (B955) instead of aniline in the synthesis of quinoline resulted in a substantial increase in yield. cdnsciencepub.com
While the Skraup synthesis can provide good yields of 8-methylquinoline, a significant drawback is the production of large quantities of sodium sulfate byproduct during workup, which can be a concern for large-scale industrial production. google.com
A general representation of the Skraup synthesis for 8-methylquinoline is as follows:
Reaction Scheme: o-Toluidine (B26562) + Glycerol --(H₂SO₄, Oxidizing Agent)--> 8-Methylquinoline
| Reactant | Reagent/Catalyst | Product | Reported Yield | Reference |
| o-Toluidine, Glycerol | H₂SO₄, Nitrobenzene | 8-Methylquinoline | 90% | google.com |
| Aniline, Glycerol | H₂SO₄, Nitrobenzene | Quinoline | 84-91% | researchgate.net |
| Acetanilide, Glycerol | H₂SO₄, Nitrobenzene | Quinoline | Increased yield | cdnsciencepub.com |
The Doebner-Miller reaction is a modification of the Skraup synthesis where an α,β-unsaturated carbonyl compound is used instead of glycerol. nih.govwikipedia.org This method is particularly useful for synthesizing 2- and 4-substituted quinolines. nih.gov The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org For the synthesis of 8-methylquinoline, o-toluidine would be reacted with an appropriate α,β-unsaturated aldehyde or ketone. For example, the reaction of o-chloroaniline with crotonaldehyde (B89634) or paraldehyde (B1678423) in the presence of hydrochloric acid yields 8-chloro-2-methylquinoline. jst.go.jp The addition of an oxidizing agent like nitrobenzene can increase the yield. jst.go.jp
The Friedländer synthesis , discovered by Paul Friedländer in 1882, involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. researchgate.netwikipedia.orgorganicreactions.org This reaction can be catalyzed by acids or bases, or simply by heating the reactants. organicreactions.orgorganic-chemistry.org A significant limitation of this method is the availability of the substituted 2-aminobenzaldehyde derivatives. researchgate.net To overcome this, a modified approach involves the in situ reduction of 2-nitrobenzaldehydes. researchgate.net For the synthesis of 8-methylquinoline, one would theoretically start with 2-amino-3-methylbenzaldehyde (B2521930) and a suitable carbonyl compound.
| Synthesis Method | Starting Materials | Product Type | Key Features |
| Doebner-Miller | Aniline, α,β-Unsaturated carbonyl | 2- and 4-substituted quinolines | Modification of Skraup; acid-catalyzed. nih.govwikipedia.org |
| Friedländer | 2-Aminobenzaldehyde/ketone, Carbonyl with α-methylene | Substituted quinolines | Acid or base-catalyzed; limited by starting material availability. researchgate.netwikipedia.org |
Modern synthetic chemistry has seen a shift towards catalyst-mediated reactions, which often offer higher efficiency, selectivity, and milder reaction conditions.
A significant advancement in quinoline synthesis, particularly for industrial-scale production, is the use of solid acid catalysts in vapor-phase reactions. google.com This method offers a continuous process with high selectivity and yield for compounds like 8-methylquinoline. The reaction involves passing a vapor stream of a substituted aniline (like 2-methylaniline), formaldehyde, and a C₂-C₄ aldehyde over a solid acid catalyst bed at elevated temperatures (above 350°C). google.com This process avoids the large amounts of byproducts associated with the classic Skraup synthesis. google.com
| Reactants | Catalyst | Temperature | Product | Selectivity/Yield | Reference |
| 2-Methylaniline, Formaldehyde, Acetaldehyde | Solid Acid Catalyst (e.g., Zeolite) | >350°C | 8-Methylquinoline | High | google.com |
Transition metal-catalyzed reactions have become powerful tools for constructing heterocyclic rings like quinoline. ias.ac.in These methods often proceed through cycloaddition pathways.
Iron-catalyzed [4+2] cycloaddition has been reported for the synthesis of quinoline-spiroquinazolinones from anilines and quinazolinones. nih.gov While not directly producing 8-methylquinoline, this demonstrates the potential of iron catalysis in quinoline synthesis.
Cobalt-catalyzed C-H activation and cyclization of anilines with alkynes provides a direct route to quinolines. sci-hub.st This method utilizes DMSO as both a solvent and a C1 building block.
Gold-catalyzed intermolecular cycloaddition of 2-aminoaryl carbonyls and internal alkynes offers another pathway to quinolines. acs.org Gold catalysts are particularly effective due to their affinity for alkyne activation. acs.org
Nickel-catalyzed cycloaddition of 2-iodoanilines with alkynyl aryl ketones is an efficient method for synthesizing 2,4-disubstituted quinolines. ias.ac.in
Palladium-catalyzed reactions , such as the oxidative cyclization of o-vinylanilines and alkynes, also provide access to quinoline derivatives. organic-chemistry.org
These metal-catalyzed approaches offer a range of possibilities for synthesizing substituted quinolines with high efficiency and functional group tolerance. ias.ac.inorganic-chemistry.org
| Metal Catalyst | Reaction Type | Reactants | Product | Reference |
| Iron | [4+2] Cycloaddition | Anilines, Quinazolinones | Quinoline-spiroquinazolinones | nih.gov |
| Cobalt | C-H Activation/Cyclization | Anilines, Alkynes | Quinolines | sci-hub.st |
| Gold | Intermolecular Cycloaddition | 2-Aminoaryl carbonyls, Internal alkynes | Quinolines | acs.org |
| Nickel | Cycloaddition | 2-Iodoanilines, Alkynyl aryl ketones | 2,4-Disubstituted quinolines | ias.ac.in |
| Palladium | Oxidative Cyclization | o-Vinylanilines, Alkynes | 2,3-Disubstituted quinolines | organic-chemistry.org |
Catalyst-Mediated Approaches for Quinoline Ring Formation
Functionalization at the 5-Position of 8-Methylquinoline
The introduction of a functional group at the 5-position of 8-methylquinoline is a critical step in the synthesis of 8-methylquinoline-5-carbonitrile. This can be achieved through various methods, including the introduction of an aldehyde moiety or the direct introduction of the carbonitrile group.
Introduction of Aldehyde Moiety (e.g., 8-Methylquinoline-5-carbaldehyde (B572770) as Precursor)
A common and effective strategy for the synthesis of this compound is through the use of 8-methylquinoline-5-carbaldehyde as a precursor. This aldehyde can be synthesized through several methods, including Vilsmeier-Haack formylation and regioselective bromination followed by functional group interconversion.
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. This reaction utilizes a Vilsmeier reagent, typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl3), to introduce a formyl group onto the quinoline ring. chemijournal.com The reaction proceeds through the formation of a chloromethyleniminium species, which acts as the electrophile. For the synthesis of quinoline-carbaldehyde derivatives, the Vilsmeier-Haack reaction can be employed on suitable quinoline precursors. researchgate.net The reaction conditions, such as temperature and the molar ratio of reactants, can be optimized to achieve high yields. For instance, studies have shown that the maximum yield for the synthesis of 2-chloro-3-formylquinolines was obtained using 12 moles of POCl3 at 90°C. The presence of electron-donating groups on the acetanilide precursor can lead to better yields and shorter reaction times.
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| N-arylacetamides | POCl3, DMF | 0-5°C then 90°C | 2-chloro-3-formylquinolines | Good to moderate | |
| 4-hydroxyquinaldines | POCl3, DMF | 100°C, 15-20 hr | 4-chloro-3-formyl-2(vinyl-1-ol)quinoline | Good | |
| Acetanilides | POCl3, DMF, CTAB, CH3CN | Reflux, 45 min | 2-chloro-3-formylquinolines | High | researchgate.net |
This table summarizes various Vilsmeier-Haack formylation strategies for synthesizing quinoline aldehydes.
It's important to note that the regioselectivity of the Vilsmeier-Haack reaction on quinolines can be influenced by the substituents present on the ring. For 8-hydroxyquinoline (B1678124), formylation can occur at both the C5 and C7 positions. nih.gov
An alternative route to 8-methylquinoline-5-carbaldehyde involves the regioselective bromination of 8-methylquinoline at the 5-position, followed by a functional group interconversion.
The bromination of 8-substituted quinolines has been studied to optimize yields and reaction conditions. researchgate.net For instance, the bromination of 8-methylquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures can yield 5-bromo-8-methylquinoline (B1275203). The reaction of 8-methoxyquinoline (B1362559) with bromine in chloroform (B151607) has been shown to regioselectively produce 5-bromo-8-methoxyquinoline (B186703) in high yield. researchgate.net Similarly, copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides using alkyl bromides has been demonstrated as an efficient method. beilstein-journals.org
Once the 5-bromo-8-methylquinoline is obtained, the bromo group can be converted to an aldehyde. This functional group interconversion can be achieved through various synthetic methods. fiveable.mesolubilityofthings.comimperial.ac.uk One common approach is the use of a metal-catalyzed cross-coupling reaction, such as a Suzuki coupling, to introduce a formyl group or a precursor that can be easily oxidized to an aldehyde. scispace.com Another method involves the conversion of the bromo derivative to an organometallic species, which is then reacted with a formylating agent.
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 8-methyl-quinoline | NBS, H2SO4 | 5-bromo-8-methylquinoline | - | |
| 8-methoxyquinoline | Br2, CHCl3 | 5-bromo-8-methoxyquinoline | 92% | researchgate.net |
| N-(quinolin-8-yl)benzamide | Ethyl bromoacetate, FeCl3, K3PO4 | 5-bromo-N-(quinolin-8-yl)benzamide | 65% | beilstein-journals.org |
This table highlights different methods for the regioselective bromination of quinoline derivatives.
Direct Introduction of the Carbonitrile Group
The direct introduction of a carbonitrile group onto the 8-methylquinoline ring is a more atom-economical approach to synthesizing this compound. This can be accomplished through transition metal-catalyzed cyanation reactions or remote C-H functionalization.
Transition metal-catalyzed cyanation of halogenated quinolines is a powerful method for the synthesis of quinoline carbonitriles. This reaction typically involves the use of a palladium or copper catalyst to couple a halogenated quinoline with a cyanide source, such as potassium cyanide or zinc cyanide. For instance, 5-bromo-8-methylquinoline can be subjected to a palladium-catalyzed cyanation reaction to directly yield this compound. The development of efficient catalytic systems for the cyanation of aryl halides has been a significant area of research.
Recent advances in organic synthesis have led to the development of methods for the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates. nih.govnih.govresearchgate.netnih.gov Remote C-H functionalization allows for the selective introduction of functional groups at positions that are not easily accessible through classical electrophilic substitution reactions. nih.govshu.ac.uk
For the synthesis of this compound, a remote C-H cyanation strategy could be employed. This would involve the use of a directing group, often at the 8-position of the quinoline, to guide a transition metal catalyst to the C5-H bond for cyanation. While direct C-H cyanation of quinoline itself has been shown to preferentially occur at the 4-position, the use of specific directing groups can alter this regioselectivity. rsc.org For example, 8-aminoquinoline has been utilized as a directing group for various C-H functionalization reactions. nih.govshu.ac.uk The development of a cobalt-catalyzed remote C-H functionalization of 8-aminoquinolines operating through a single electron transfer mechanism has been reported. shu.ac.uk Electrochemical methods for the regioselective C-H cyanation of other heterocyclic systems have also been developed, offering an environmentally benign alternative to metal-catalyzed reactions. organic-chemistry.org
| Substrate | Reagents | Position of Cyanation | Catalyst/Conditions | Reference |
| Quinoline | Trimethylsilyl cyanide, O2 | 4-position | Vanadium-containing heteropoly acids | rsc.org |
| Imidazo[1,2-a]pyridines | TMSCN | C3-position | Electrochemical, metal-free | organic-chemistry.org |
This table illustrates examples of direct C-H cyanation on heterocyclic compounds.
Conversion of Precursor Functional Groups to Nitrile
The nitrile functionality is a valuable synthon in organic chemistry, serving as a precursor to amines, carboxylic acids, and ketones. libretexts.org Its introduction onto the 8-methylquinoline scaffold is typically achieved by the transformation of an existing functional group at the 5-position.
A common and reliable method for synthesizing nitriles is through the dehydration of aldoximes, which are readily prepared from the corresponding aldehydes. The process begins with the synthesis of 8-methylquinoline-5-carbaldehyde. This aldehyde is then reacted with hydroxylamine (B1172632) (NH₂OH), often supplied as hydroxylamine hydrochloride with a weak base like sodium acetate (B1210297), to form the intermediate 8-methylquinoline-5-aldoxime. sciencemadness.org
The subsequent step involves the dehydration of this aldoxime to yield this compound. A variety of dehydrating agents can be employed for this transformation, including acetic anhydride, phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). libretexts.orgsciencemadness.org The reaction using thionyl chloride proceeds through the formation of a protonated imine, followed by a series of steps involving the removal of the leaving group and deprotonation to furnish the nitrile. libretexts.org
Another effective method is the Schmidt reaction, where an aldehyde reacts with hydrazoic acid (HN₃) or an azide (B81097) source like sodium azide (NaN₃) or azidotrimethylsilane (B126382) (TMSN₃) in the presence of a strong acid catalyst, such as triflic acid (TfOH), to directly yield the nitrile. nih.gov This one-pot conversion is often high-yielding and proceeds rapidly. organic-chemistry.org
Table 1: Reagents for Aldehyde to Nitrile Conversion
| Precursor | Target | Key Reagents | Intermediate | Ref. |
|---|
The nitrile group can also be installed starting from 8-methylquinoline-5-carboxylic acid or its corresponding primary amide, 8-methylquinoline-5-carboxamide.
The direct conversion of a carboxylic acid to a nitrile is a challenging transformation that often requires harsh conditions. One approach involves a high-temperature reaction with ammonia (B1221849) over a catalyst. google.com A more contemporary method involves an acid-nitrile exchange reaction, for instance, by heating the carboxylic acid with acetonitrile (B52724) under high temperature and pressure, sometimes in its supercritical state. researchgate.net Alternatively, catalytic methods using transition metals like iron or silver have been developed to facilitate this conversion under milder conditions. organic-chemistry.org A single enzyme, ToyM, has also been shown in nature to convert a carboxylic acid to a nitrile via an amide intermediate, a process that requires ATP. nih.gov
The dehydration of a primary amide is a more common and generally higher-yielding route to nitriles. This transformation can be achieved using a wide array of dehydrating agents. libretexts.org Recently, efficient protocols have been developed using phosphorus-based reagents such as tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (B1173362) (PCl₃), or triphenyl phosphite (B83602) (P(OPh)₃) under mild conditions. nih.govacs.org These methods demonstrate broad substrate scope and good functional group tolerance. acs.org For example, benzamide (B126) can be converted to benzonitrile (B105546) in high yield using PCl₃ and diethylamine (B46881) in chloroform. nih.gov
Table 2: Reagents for Carboxylic Acid/Amide to Nitrile Conversion
| Precursor | Target | Key Reagents | Method | Ref. |
|---|---|---|---|---|
| 8-Methylquinoline-5-carboxylic acid | This compound | NH₃, High Temp. | Ammonolysis/Dehydration | google.com |
| 8-Methylquinoline-5-carboxamide | This compound | PCl₃, Et₂NH, CHCl₃ | Amide Dehydration | nih.govacs.org |
| 8-Methylquinoline-5-carboxamide | This compound | SOCl₂ | Amide Dehydration | libretexts.org |
Another key synthetic route to this compound involves the cyanation of a halogenated precursor, such as 5-bromo- or 5-chloro-8-methylquinoline. This nucleophilic substitution reaction replaces the halogen atom with a cyanide group.
Classic methods include the Rosenmund-von Braun reaction, which typically uses a copper(I) cyanide salt (CuCN) at elevated temperatures. nih.gov While effective, this method often requires stoichiometric amounts of the copper salt and high reaction temperatures.
More modern approaches rely on transition metal catalysis, most notably with palladium catalysts. Palladium-catalyzed cyanation reactions can be performed under milder conditions with a wider range of substrates and functional group tolerance. These reactions typically employ a palladium(0) source, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). The development of specialized ligands has been crucial for achieving high efficiency in these transformations. organic-chemistry.org
Advanced Synthetic Strategies for Complex this compound Derivatives
Beyond the synthesis of the parent compound, significant research has focused on developing methods for the selective functionalization of the 8-methylquinoline core to create more complex and potentially more active derivatives.
The methyl group at the C8 position of the quinoline ring presents an opportunity for derivatization through the activation of its relatively inert C(sp³)-H bonds. The nitrogen atom of the quinoline ring can act as an intrinsic directing group, facilitating the coordination of a transition metal catalyst and enabling selective functionalization at the methyl group. This strategy avoids the need for pre-functionalization of the substrate. researchgate.net
Various transition metal catalysts, including those based on rhodium, rsc.org ruthenium, researchgate.netrsc.org cobalt, acs.org and palladium, nih.govacs.orgnih.govacs.orgnih.gov have been successfully employed for the C(sp³)-H functionalization of 8-methylquinolines. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of derivatives such as biaryls, nih.gov aminated products, researchgate.netrsc.org and alkenylated compounds. acs.org
A specific and noteworthy example of C(sp³)-H activation is the palladium-catalyzed nitration of the 8-methyl group. This reaction directly introduces a nitro group onto the methyl carbon, yielding 8-(nitromethyl)quinoline derivatives. nih.govacs.org
This transformation is typically achieved using a palladium(II) catalyst, such as palladium(II) acetate (Pd(OAc)₂), in the presence of an oxidant and a nitrating agent. A common and effective nitrating agent for this purpose is tert-butyl nitrite (B80452) (t-BuONO). nih.govacs.org The reaction is generally conducted in a solvent like 1,2-dichloroethane (B1671644) (DCE) under an oxygen atmosphere at elevated temperatures (e.g., 90 °C). acs.org
The developed methodology is robust, tolerating a variety of substituents on the quinoline ring and providing the corresponding 8-(nitromethyl)quinoline products in moderate to excellent yields. acs.org The utility of this transformation is further highlighted by the potential for subsequent selective reduction of the resulting nitromethyl group. nih.gov
Table 3: Palladium-Catalyzed C(sp³)-H Nitration of 8-Methylquinoline
| Substrate | Product | Catalyst | Reagents | Conditions | Yield | Ref. |
|---|---|---|---|---|---|---|
| 8-Methylquinoline | 8-(Nitromethyl)quinoline | Pd(OAc)₂ | t-BuONO, O₂ | DCE, 90 °C | 51-95% | nih.govacs.org |
This direct nitration provides a valuable synthetic handle, as the nitromethyl group can be further transformed into other functional groups, thereby expanding the chemical space accessible from 8-methylquinoline derivatives.
Functionalization of the Quinoline Ring at Other Positions (e.g., C7)
While the C8-methyl group is a primary site for functionalization, modifying other positions on the quinoline ring is essential for creating structural diversity. The electronic properties and the position of existing substituents heavily influence the regioselectivity of these reactions. nih.gov
Functionalization at the C7 position has been investigated, though it can present challenges. For instance, in a one-pot tandem reaction designed for C2-functionalization and subsequent hydrogenation, starting with 7-chloro-8-methylquinoline (B132762) led to dechlorination, while using 7-fluoro-8-methylquinoline (B1442242) resulted in a low yield of the desired product alongside a defluorinated side product. informahealthcare.com These results indicate that the C7 position is reactive but that the choice of reagents and reaction conditions is critical to avoid undesired side reactions with halogen substituents. The synthesis of various 5- and 7-substituted 8-hydroxyquinolines demonstrates the general feasibility of introducing groups at these positions to serve as ligands for metal complexes. researchgate.net
Late-Stage Derivatization and Scaffold Diversification
Late-stage derivatization is a critical strategy for expanding a compound library from a common intermediate, allowing for the rapid generation of analogues for structure-activity relationship studies. The functional handles installed through the aforementioned methods serve as anchor points for further chemical transformations.
The products of C(sp³)-H amidation, for example, can be further diversified. rsc.org This has been demonstrated through the late-stage amidation of complex natural product derivatives, showcasing the broad applicability of the methodology. researchgate.netrsc.org Similarly, the synthesis of aryl-(het)aryl ketones via Rh(III)-catalyzed coupling of quinoline-8-carbaldehydes with arylboronic acids, followed by scale-up and conversion to a tubulin polymerization inhibitor, exemplifies how C-H functionalization can be a key step in a longer synthetic sequence toward a biologically active molecule. nih.gov
Another important aspect of scaffold diversification is the ability to cleave or modify the directing group used to facilitate the initial C-H activation. For amides derived from 8-aminoquinoline (a related directing group), a one-pot transamidation procedure has been developed. mdpi.com This method allows for the facile removal of the directing group under mild conditions, highlighting a practical approach to diversification that could be conceptually applied to derivatives of this compound. mdpi.com
Advanced Spectroscopic and Structural Elucidation of 8 Methylquinoline 5 Carbonitrile and Its Analogs
Vibrational Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For 8-Methylquinoline-5-carbonitrile, the FTIR spectrum is expected to display a series of characteristic absorption bands corresponding to the vibrations of its quinoline (B57606) core, methyl substituent, and nitrile group.
The analysis of related quinoline derivatives provides a basis for assigning these vibrational modes. mdpi.comresearchgate.net The stretching vibrations of the C-H groups on the aromatic quinoline ring are typically observed in the range of 3112–2852 cm⁻¹. mdpi.com The presence of the methyl group would introduce C-H stretching vibrations around 2960-2850 cm⁻¹ and bending vibrations at lower frequencies.
A key feature for this specific compound is the nitrile (C≡N) stretching vibration. This bond typically produces a sharp, intense absorption band in the region of 2260-2200 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system give rise to a complex set of bands between 1630 and 1570 cm⁻¹. astrochem.org Furthermore, C-N stretching vibrations within the quinoline moiety are expected between 1325–1230 cm⁻¹. mdpi.com Out-of-plane C-H bending motions, which are sensitive to the substitution pattern on the ring, typically appear in the 850-740 cm⁻¹ region. astrochem.orgresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Attribution |
|---|---|---|
| Aromatic C-H Stretch | 3112–3000 | Quinoline Ring Protons |
| Aliphatic C-H Stretch | 2960–2850 | Methyl Group |
| Nitrile (C≡N) Stretch | 2260–2200 | Cyano Group at C-5 |
| C=C and C=N Ring Stretch | 1630–1570 | Quinoline Heterocyclic Core |
| C-N Stretch | 1325–1230 | Quinoline Ring |
| C-H Out-of-Plane Bend | 850–740 | Substituted Quinoline Ring |
Raman spectroscopy serves as a valuable complement to FTIR, providing information on the polarizability changes during molecular vibrations. It is particularly sensitive to non-polar, symmetric vibrations, which may be weak or absent in an FTIR spectrum. For quinoline derivatives, Raman spectroscopy yields intense signals due to their chromophoric groups and highly symmetric molecular structures. researchgate.net
Studies on various quinoline derivatives have demonstrated the utility of Raman spectroscopy for characterization. researchgate.netresearchgate.net The Raman spectra of quinolines exhibit characteristic bands, with significant wavenumber shifts occurring depending on the nature and position of substituents. researchgate.net For instance, the ring breathing modes of the quinoline system are often prominent in the Raman spectrum. The protonation at the nitrogen atom can cause dramatic changes in Raman bands, particularly in the 1500 cm⁻¹ to 1650 cm⁻¹ region, which can serve as marker bands. researchgate.net For this compound, the symmetric stretching of the C≡N bond, though also IR-active, would likely produce a strong Raman signal. Similarly, the vibrations of the quinoline skeleton would be well-defined, aiding in a comprehensive structural analysis. nih.gov
| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Significance |
|---|---|---|
| Ring Breathing Modes | ~1000–1400 | Characteristic of the quinoline skeleton |
| C=C / C=N Ring Stretch | ~1500–1650 | Sensitive to substitution and electronic effects researchgate.net |
| Nitrile (C≡N) Stretch | ~2260–2200 | Strong, characteristic signal for the cyano group |
| C-H In-Plane Bend | ~1000–1300 | Complementary to FTIR data |
To ensure the accurate assignment of experimental vibrational bands from FTIR and Raman spectra to specific molecular motions, Normal Coordinate Analysis (NCA) is often employed. NCA is a computational method that uses a molecule's geometry and a set of force constants to calculate its fundamental vibrational frequencies. nist.gov The calculated frequencies are then compared with the experimental spectrum.
This theoretical approach is essential for complex molecules like substituted quinolines, where vibrational modes can be highly coupled, making simple empirical assignments difficult. By refining the force field to achieve the best match between calculated and observed frequencies, a detailed and confident assignment of each band can be made. nih.gov Studies on related pyrazole-carbonitrile compounds and other heterocyclic systems have successfully used NCA, often in conjunction with Density Functional Theory (DFT) calculations, to provide a comprehensive and reliable vibrational assignment for all observed bands. elsevierpure.comiu.edu.sa This methodology allows for the validation of assignments for stretching, bending, and torsional modes, including those of the methyl and cyano groups, and the complex vibrations of the quinoline ring itself. nih.goviu.edu.sa
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H-NMR spectroscopy provides information about the chemical environment of each hydrogen atom in a molecule. uncw.edu For this compound, the spectrum would show distinct signals for the protons on the quinoline ring and the methyl group. The chemical shifts of the aromatic protons are influenced by the electron-donating methyl group at C-8 and the electron-withdrawing nitrile group at C-5.
In general, protons on a quinoline ring resonate in the δ 7.0–9.0 ppm range. uncw.eduuncw.edu Based on data for 8-methylquinoline (B175542), the proton at C-2 typically appears at the most downfield position (around δ 8.9 ppm) due to the adjacent nitrogen atom. acs.orgchemicalbook.com The protons H-3 and H-4 would show a characteristic coupling pattern. The methyl group at C-8 would appear as a singlet in the upfield region, typically around δ 2.8 ppm. chemicalbook.comchemicalbook.com The protons on the carbocyclic ring (H-6 and H-7) would have their chemical shifts significantly affected by the C-5 nitrile group. Spin-spin coupling between adjacent protons provides connectivity information, with typical ortho coupling constants (J) around 8 Hz and meta coupling constants being much smaller. acs.org
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
|---|---|---|
| H-2 | ~8.9 | Doublet of doublets (dd) |
| H-3 | ~7.4 | Doublet of doublets (dd) |
| H-4 | ~8.1 | Doublet of doublets (dd) |
| H-6 | ~7.6 | Doublet (d) or Triplet (t) |
| H-7 | ~7.5 | Doublet (d) or Triplet (t) |
| -CH₃ (at C-8) | ~2.8 | Singlet (s) |
*Note: Values are estimates based on 8-methylquinoline and are subject to change due to the C-5 carbonitrile substituent.*[ chemicalbook.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRPj2yhMkf7UYxceVprpnAGxPOhE4a7Bzut5a9KsPckc_O4Jr1LVpEyTpIuu0ejq7mSNnZlXpsyzQ541tP4ao3DXMA6Sx0gUNqFaALC5RKj4PhcorwNyXtKt9X2rBWQ9dZYFclmbIMJwQ8kUF1JaDxs6WF9F8%3D)][ chemicalbook.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnfuS2pjmefN-7HUfg1pYxLmx63UBjbLO-QhGXa0PuKILjLZvTGXjO8faKqtEeBmbcxLI0i3UR6sYdineAO-w2O8yrm9Z8UiaYdGBKr927hZnV1xkObWllSg9xPKUMRU0bPHAWNGplF_w2LusrvHY82t3diJxt)]¹³C-NMR spectroscopy provides a map of the carbon framework of a molecule. oregonstate.edu The spectrum of this compound would display ten distinct signals, one for each unique carbon atom. The chemical shifts are spread over a wide range (typically δ 0-200 ppm) and are highly sensitive to the electronic environment of each carbon. oregonstate.edu
Based on studies of methylquinolines and other analogs, the carbon atoms of the quinoline ring typically resonate between δ 120-150 ppm. publish.csiro.au Quaternary carbons (those without attached protons), such as C-5, C-8, C-4a, and C-8a, are usually identifiable by their weaker signal intensity. oregonstate.edu The carbon of the nitrile group (C≡N) is expected to appear in the δ 110-120 ppm region. oregonstate.edu The methyl carbon at C-8 would give a signal in the upfield region, typically around δ 15-25 ppm. The specific chemical shifts can be assigned unambiguously through advanced techniques like HSQC and HMBC, which correlate carbon signals with their attached or nearby protons. clockss.org
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-2 | ~149 | Adjacent to Nitrogen |
| C-3 | ~121 | |
| C-4 | ~136 | |
| C-4a | ~128 | Quaternary (Bridgehead) |
| C-5 | ~130-140 | Quaternary (Nitrile-bearing) |
| C-6 | ~126 | |
| C-7 | ~130 | |
| C-8 | ~135-145 | Quaternary (Methyl-bearing) |
| C-8a | ~147 | Quaternary (Bridgehead) |
| -CH₃ (at C-8) | ~18 | Methyl Group |
| -C≡N (at C-5) | ~115 | Nitrile Carbon |
*Note: Values are estimates based on data for quinoline and methylquinoline analogs.*[ chemicalbook.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnfuS2pjmefN-7HUfg1pYxLmx63UBjbLO-QhGXa0PuKILjLZvTGXjO8faKqtEeBmbcxLI0i3UR6sYdineAO-w2O8yrm9Z8UiaYdGBKr927hZnV1xkObWllSg9xPKUMRU0bPHAWNGplF_w2LusrvHY82t3diJxt)][ publish.csiro.au(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHI5pduR48M-xg7wIAckMLIr9bX0zG4FP5i0H8RnyBGNoT21uAYJ2S89wWRKLtMa4vz_qEcc5uiIYrMnBVOSll4Ejsx9cxd5AVmlbgTj92pXaIuzbxIMbs4eLNdpc6tcAqm5C7MMvFFeg%3D%3D)]Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. libretexts.org For aromatic compounds like quinolines, the molecular ion peak is typically prominent. libretexts.org In the case of 8-methylquinoline, a known analog, the mass spectrum shows a significant peak for the molecular ion (M⁺) at m/z 143. nih.govnist.gov The fragmentation pattern includes notable peaks at m/z 142, 129, and 115, corresponding to the loss of a hydrogen atom, a CH₂ group, and a C₂H₂ molecule, respectively. nih.gov It is expected that this compound would exhibit a distinct molecular ion peak corresponding to its molecular weight, with a fragmentation pattern influenced by the presence of both the methyl and cyano substituents.
Table 1: Key EI-MS Data for 8-Methylquinoline
| m/z | Relative Intensity | Proposed Fragment |
| 143 | 99.99% | [M]⁺ |
| 142 | 44.40% | [M-H]⁺ |
| 129 | 26.90% | [M-CH₂]⁺ |
| 115 | 15.30% | [M-C₂H₂]⁺ |
| 144 | 11.10% | [M+H]⁺ |
| Data sourced from PubChem CID 11910 nih.gov |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would confirm its elemental composition (C₁₁H₈N₂) by providing a measured mass that is extremely close to the theoretical mass. The high resolution is achieved using analyzers such as Orbitrap or Time-of-Flight (TOF) mass spectrometers. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This hyphenated technique is ideal for assessing the purity of a sample and analyzing complex mixtures. nih.gov In the analysis of this compound, GC-MS would first separate the compound from any impurities or starting materials. The subsequent mass analysis of the eluting compound would provide its mass spectrum, confirming its identity and purity. nih.gov The retention time from the GC component serves as an additional identifier for the compound. Several studies have utilized GC-MS for the analysis of quinoline derivatives, demonstrating its effectiveness in this class of compounds. nih.govresearchgate.net
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy provide insights into the electronic structure and transitions within a molecule.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption of UV-Vis radiation by organic molecules results in electronic transitions, primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com
For aromatic systems like quinoline and its derivatives, the characteristic absorptions are due to π → π* transitions. The introduction of substituents, such as the methyl and cyano groups in this compound, can cause shifts in the absorption maxima (λ_max). Studies on analogous compounds, such as 8-hydroxyquinoline (B1678124) derivatives, have shown that the nature and position of substituents significantly influence the UV-Vis absorption spectra. nih.govresearchgate.netresearchgate.net It is anticipated that the extended conjugation provided by the nitrile group in this compound would lead to a bathochromic (red) shift in its UV-Vis spectrum compared to 8-methylquinoline. The specific electronic transitions can be further investigated and confirmed through theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). nih.gov
Photophysical Properties and Quantum Yield (where applicable)
The photophysical properties of quinoline derivatives are of significant interest, particularly in the development of fluorescent probes and sensors. While specific data for this compound is not available, studies on analogous compounds, such as 8-aminoquinoline (B160924) and various quinoline-based fluorescent probes, offer valuable insights.
Quinoline-based fluorescent probes are known to exhibit a range of quantum yields, which are highly dependent on their molecular structure and environment. For instance, many quinoline derivatives act as fluorescent chemosensors, where the coordination of a metal ion can lead to a significant enhancement of the fluorescence quantum yield. crimsonpublishers.comrroij.com This is often attributed to the chelation-enhanced fluorescence (CHEF) effect, which restricts intramolecular rotation and other non-radiative decay pathways.
A study on a 1H-pyrazolo[3,4-b]quinoline derivative, a related heterocyclic system, demonstrated solvent-dependent fluorescence with quantum yields ranging from 0.75% in acetonitrile (B52724) to 12.87% in n-hexane. nih.gov Upon addition of Zn²⁺ ions, a 13-fold increase in the fluorescence quantum yield was observed, highlighting the potential for significant modulation of photophysical properties through interaction with other species. nih.gov The native quantum yields for isoquinoline (B145761) and acridine (B1665455) have been reported to be less than 1%, whereas benzo[h]quinoline (B1196314) shows a higher quantum yield of 15%. rsc.org Protonation of these molecules has been shown to increase the quantum yield. rsc.org
The photophysical properties are also influenced by the nature and position of substituents on the quinoline ring. Electron-donating or -withdrawing groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths. For many quinoline-based probes, a photo-induced electron transfer (PET) mechanism is responsible for fluorescence quenching in the free ligand state.
Table 1: Photophysical Properties of Selected Quinoline Analogs
| Compound/Analog | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Conditions/Notes |
|---|---|---|---|---|
| 1H-Pyrazolo[3,4-b]quinoline derivative | ~390 | 460-480 | 0.75% - 12.87% | Solvent-dependent nih.gov |
| 1H-Pyrazolo[3,4-b]quinoline derivative + Zn²⁺ | ~390 | ~470 | 10% | 13-fold increase upon Zn²⁺ addition nih.gov |
| Isoquinoline | 310 | - | < 1% | In native state rsc.org |
| Acridine | 355 | - | < 1% | In native state rsc.org |
| Benzo[h]quinoline | 310 | - | 15% | In native state rsc.org |
This table is populated with data from analogs of this compound to illustrate the range of photophysical properties observed in related compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a single-crystal X-ray structure of this compound has not been reported, analysis of closely related quinoline derivatives allows for a detailed understanding of the expected molecular geometry and intermolecular interactions.
Single Crystal X-ray Diffraction: Precise Bond Lengths and Angles
Single-crystal X-ray diffraction studies on various quinoline derivatives reveal characteristic bond lengths and angles for the quinoline core. For example, in the crystal structure of quinoline-2-carbonitrile, the molecule is nearly planar, with a dihedral angle of 1.28(16)° between the benzene (B151609) and pyridine (B92270) rings. nih.gov The bond lengths and angles within the quinoline ring system are consistent with its aromatic character.
In the case of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, two independent molecules in the asymmetric unit show the quinoline and phenol (B47542) rings to be nearly coplanar, with dihedral angles of 6.05(15)° and 1.89(13)°. iucr.orgnih.gov This planarity is a common feature in many quinoline derivatives and is important for enabling π-π stacking interactions.
Table 2: Selected Bond Lengths and Angles in Quinoline Analogs from X-ray Diffraction Data
| Compound/Analog | Bond/Angle | Value |
|---|---|---|
| Quinoline-2-carbonitrile nih.gov | Dihedral angle (benzene-pyridine) | 1.28(16)° |
| 2-(2-hydroxyphenyl)quinoline-6-sulfonamide (Molecule A) iucr.orgnih.gov | Dihedral angle (quinoline-phenol) | 6.05(15)° |
| 2-(2-hydroxyphenyl)quinoline-6-sulfonamide (Molecule B) iucr.orgnih.gov | Dihedral angle (quinoline-phenol) | 1.89(13)° |
This table presents crystallographic data from analogs to infer the likely structural parameters of this compound.
Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of quinoline derivatives is governed by a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. In the absence of strong hydrogen bond donors or acceptors, π-π stacking interactions often dominate the crystal packing. For quinoline-2-carbonitrile, molecules are stacked along the a-axis via weak aromatic π-π stacking interactions between the benzene and pyridine rings of adjacent molecules, with a centroid-centroid separation of 3.7943(19) Å. nih.gov
In more functionalized quinoline derivatives, hydrogen bonding plays a crucial role. The crystal structure of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide features N—H···O and C—H···O hydrogen bonds, as well as C—H···π interactions and π-π stacking. iucr.orgnih.gov Similarly, in a hexahydroquinoline derivative, molecules are linked by C—H⋯O and N—H⋯O hydrogen bonds, forming layers that are further consolidated by C—H⋯π interactions. iucr.org
Studies on cocrystals of quinoline-6-carbonitrile (B150825) and quinoline-4-carbonitrile (B1295981) with diiodotetrafluorobenzene have shown that the pyridine nitrogen atom is the preferential site for halogen bonding. acs.org This highlights the importance of the nitrogen atom in directing intermolecular interactions.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For a derivative of quinoline, 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, Hirshfeld surface analysis revealed that the most significant contacts contributing to the crystal packing are C···H/H···C (29.2%), O···H/H···O (28.6%), and H···H (28.5%). iucr.orgnih.gov
In another study on a hexahydroquinoline derivative, the Hirshfeld surface analysis showed that H···H contacts were the most significant, accounting for approximately 70% of the total surface, followed by C···H/H···C (around 20%) and O···H/H···O (around 8.5%). iucr.org
The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, the fingerprint plots indicated that the crystal packing is mainly dictated by H···H and H···F contacts, with smaller contributions from H···N, C···C, and F···F contacts. tandfonline.com These analyses provide a detailed picture of the forces that hold the molecules together in the solid state.
Electrochemical Characterization
The electrochemical properties of quinoline derivatives are important for their application in various fields, including electrocatalysis and as redox-active materials. The redox potentials and electron transfer properties of these compounds can be investigated using techniques such as cyclic voltammetry.
Redox Potentials and Electron Transfer Properties
While specific electrochemical data for this compound is not available, studies on its analogs provide valuable insights. The redox properties of 8-aminoquinoline (8AQ) have been studied in detail. charge-transfer.plchemrxiv.orgresearchgate.net The oxidation pathway of 8AQ is highly dependent on the pH of the solution, whereas the reduction occurs via a single pathway. chemrxiv.orgresearchgate.net This pH dependence is a common feature for many nitrogen-containing heterocyclic compounds.
Cyclic voltammetry experiments on 8-aminoquinoline amides have been conducted to gain insight into reaction mechanisms, such as electrochemical chlorination. nih.gov The redox potentials of quinoid systems of the quinoline series, specifically 5,8-quinoline quinonimines, have been determined by cyclic voltammetry. researchgate.net The study found that the redox process in the pH range of 0 to 4 involves the participation of three protons and two electrons, indicating protonation of the heterocyclic nitrogen atom. researchgate.net This protonation leads to an increase in the redox potentials. researchgate.net
The electron-donating or -withdrawing nature of substituents on the quinoline ring can significantly influence the redox potentials. A computational screening study on quinone derivatives, which are structurally related to quinolinequinones, showed that electron-withdrawing groups like -CN and -NO₂ increase the redox potential, while electron-donating groups like -OH and -Me decrease it. nih.gov
Table 3: Summary of Electrochemical Behavior of Quinoline Analogs
| Compound/Analog | Technique | Key Findings |
|---|---|---|
| 8-Aminoquinoline (8AQ) chemrxiv.orgresearchgate.net | Cyclic Voltammetry, Spectroelectrochemistry | pH-dependent oxidation pathway; single reduction pathway. |
| 5,8-Quinoline quinonimines researchgate.net | Cyclic Voltammetry | Redox process involves protonation of the quinoline nitrogen at low pH, increasing the redox potential. |
| Quinone derivatives nih.gov | Computational Screening | Electron-withdrawing groups (e.g., -CN) increase redox potential; electron-donating groups (e.g., -Me) decrease it. |
This table summarizes the electrochemical characteristics observed in analogs, providing a basis for predicting the behavior of this compound.
Correlation Between Structure and Electrochemical Behavior
The electrochemical characteristics of quinoline derivatives are intrinsically linked to their molecular structure, particularly the nature and position of substituents on the quinoline ring system. The interplay of inductive and resonance effects of these substituents significantly influences the electron density distribution within the molecule, thereby altering its oxidation and reduction potentials.
Research into quinoline-based compounds has established a clear correlation between the electronic properties of substituents and the resulting electrochemical behavior. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have opposing effects on the redox potentials of the quinoline core.
Influence of Electron-Donating and Electron-Withdrawing Groups:
Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups increase the electron density of the quinoline ring through a positive inductive effect (+I) and, in the case of methoxy, a positive resonance effect (+R). This enrichment of electron density makes the molecule easier to oxidize, resulting in a lower oxidation potential. Conversely, the increased electron density makes it more difficult to reduce the molecule, leading to a more negative reduction potential. nih.gov For instance, the presence of a methyl group has been shown to facilitate the oxidation of quinoline derivatives.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) decrease the electron density of the quinoline ring via negative inductive (-I) and resonance (-R) effects. This electron deficiency makes the molecule more susceptible to reduction, thus shifting the reduction potential to less negative values. Consequently, the oxidation of such electron-poor systems becomes more difficult, requiring a higher oxidation potential. nih.gov Studies on quinone-based systems, which share electronic similarities with the quinoline core, have demonstrated that cyano and nitro groups are expected to increase the redox potential. nih.gov
The position of the substituents is also a critical factor. The influence of a substituent on the electrochemical properties is not uniform across all positions of the quinoline ring, as the electronic communication with the redox-active centers of the molecule varies.
Interactive Data Table of Substituent Effects on Redox Potentials of Quinoline Analogs:
| Compound Name | Substituent(s) | Substituent Effect | Observed Electrochemical Trend |
| Quinoline | None | Reference | Baseline redox potentials |
| 6-Nitro-4-phenylquinoline | Nitro (-NO₂) | Strong Electron-Withdrawing | Easiest to reduce among studied analogs nih.gov |
| Quinoline with Methyl group | Methyl (-CH₃) | Electron-Donating | Facilitates oxidation |
| Quinoline with Cyano group | Cyano (-CN) | Strong Electron-Withdrawing | Increases redox potential nih.gov |
| Quinoline with Hydroxyl group | Hydroxyl (-OH) | Electron-Donating (Resonance) | Lowers redox potential |
| Quinoline with Halogen (e.g., -F, -Cl) | Halogen | Inductive Electron-Withdrawing | Increases redox potential |
Table 1. General trends in the electrochemical behavior of substituted quinolines based on the electronic nature of the substituents.
Detailed Research Findings:
Cyclic voltammetry is a key technique used to investigate the redox properties of these compounds. Studies on various quinoline derivatives have revealed that the reduction potentials can range significantly, for example, from -0.43 V to -1.08 V for a series of quinolinium salts with different side chains. nih.gov This wide range underscores the profound impact of molecular structure on the electrochemical behavior.
Theoretical and Computational Investigations
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies of these orbitals and the energy gap between them provide valuable insights into the chemical reactivity and stability of a molecule. cureffi.org
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.comcureffi.org The energies of the HOMO and LUMO are crucial parameters in determining the electronic properties of a molecule. researchgate.net For 8-Methylquinoline-5-carbonitrile, the HOMO is expected to be located primarily on the electron-rich quinoline (B57606) ring, while the LUMO may have significant contributions from the electron-withdrawing carbonitrile group.
DFT calculations are commonly used to determine the energies of the HOMO and LUMO. researchgate.net These energies are indicative of the molecule's ability to donate or accept electrons. A higher HOMO energy suggests a better electron donor, while a lower LUMO energy indicates a better electron acceptor. pku.edu.cn
The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. sci-hub.se A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netedu.krd Conversely, a small energy gap suggests higher reactivity and lower stability. sci-hub.seedu.krd This principle is used to predict the reactivity of molecules in various chemical reactions. wuxibiology.com
Table 2: Frontier Molecular Orbital Parameters for Related Quinoline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 8-Hydroxyquinoline (B1678124) | - | - | 4.52 | researchgate.net |
| 8-Hydroxyquinoline-5-sulfonic acid | - | - | 2.506 | sci-hub.se |
| 5-Chloro-8-hydroxyquinoline | - | - | 3.119 | sci-hub.se |
Implications for Reactivity and Electronic Properties
A computational analysis of this compound would be expected to shed light on its kinetic and thermodynamic stability. The distribution of frontier molecular orbitals (HOMO and LUMO) would be particularly insightful, as the energy gap between them is a critical indicator of chemical reactivity and the electronic transport properties of the molecule. The electron-withdrawing nature of the nitrile group (-CN) at the 5-position, combined with the electron-donating methyl group (-CH3) at the 8-position, would likely create a unique electronic profile within the quinoline ring system. However, without specific calculations, the precise implications for its reactivity patterns and electronic behavior cannot be detailed.
Molecular Electrostatic Potential (MEP) Mapping
MEP analysis serves as a visual guide to the charge distribution within a molecule, mapping electron-rich and electron-poor regions.
The MEP surface is instrumental in predicting sites for electrophilic and nucleophilic attack. The anticipated negative potential on the quinoline and nitrile nitrogens would mark them as primary sites for electrophilic attack. Regions of positive potential would indicate susceptibility to nucleophilic attack. The absence of a calculated MEP map for this compound prevents a definitive identification and ranking of these reactive sites.
Molecular Dynamics (MD) Simulations (Applicable for broader quinoline studies, e.g., interactions with surfaces in materials science)
While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound in the context of materials science are not extensively documented in publicly available literature, the broader class of quinoline derivatives is a subject of significant computational investigation. These studies provide a robust framework for understanding how this compound would likely behave, particularly in its interactions with surfaces. MD simulations are a powerful computational method used to analyze the physical movements of atoms and molecules, offering insights into material properties and dynamic processes at the atomic scale. researchgate.net
In materials science, MD simulations are frequently employed to predict and analyze the adsorption of organic molecules onto metallic or other surfaces. This is particularly relevant for applications such as corrosion inhibition, where the formation of a protective molecular layer is crucial. For instance, studies on the adsorption of quinoline derivatives on iron surfaces have been conducted to elucidate their mechanism as corrosion inhibitors. researchgate.net
These simulations typically model the interaction between the quinoline molecule and the surface, calculating parameters such as adsorption energy, interaction energy, and the orientation of the molecule relative to the surface. The adsorption energy, in particular, indicates the strength of the bond between the molecule and the surface. A more negative adsorption energy generally corresponds to a more stable and stronger adsorption.
A representative study investigating the adsorption of imidazoline (B1206853) and quinoline derivatives on an Fe(001) surface through MD simulations revealed that the quinoline derivative is preferentially adsorbed onto the iron surface. researchgate.net This adsorption is a key step in forming a protective film on the metal. The process involves a charge transfer mechanism between the molecule and the metal surface. researchgate.net
Table 1: Representative Adsorption Energies from MD Simulations of Corrosion Inhibitors
| Inhibitor Molecule | Surface | Adsorption Energy (kcal·mol⁻¹) |
| OIM (an imidazoline derivative) | Fe(110) | -1583.7 |
| Data sourced from a study on mixed corrosion inhibitors, illustrating typical values obtained from MD simulations. researchgate.net |
The insights from such simulations are critical for the rational design of new materials and functional surfaces. By understanding the fundamental interactions between quinoline derivatives and various surfaces, researchers can predict the performance of compounds like this compound in applications ranging from protective coatings to advanced electronic materials. The methodology allows for the exploration of how modifications to the quinoline structure, such as the addition of methyl and nitrile groups, might influence adsorption behavior and surface patterning.
Advanced Applications in Chemical Sciences and Materials Technology
Synthetic Intermediates in Complex Chemical Synthesis
Heterocyclic compounds are fundamental building blocks in organic synthesis, serving as starting points for the creation of more complex molecules. sigmaaldrich.com The 8-Methylquinoline-5-carbonitrile structure is well-suited for this role due to its distinct reactive sites.
Building Blocks for Polycyclic Aromatic Nitrogen Heterocycles
While direct examples of using this compound to build polycyclic aromatic nitrogen heterocycles are not prominently documented, the quinoline (B57606) structure itself is a cornerstone for such syntheses. The nitrile group (-CN) on the this compound molecule is a versatile functional group that can undergo various transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. Each of these transformations opens a pathway to annulate (add) new rings onto the quinoline core, thereby constructing more complex polycyclic systems. For instance, the conversion of the nitrile to an amino group could enable cyclization reactions with difunctional reagents to form additional heterocyclic rings.
Precursors for Advanced Organic Materials
Quinoline derivatives are integral to the development of advanced organic materials, particularly in the field of organic light-emitting diodes (OLEDs). scispace.comresearchgate.net The chelating ability of the quinoline scaffold, especially when a coordinating group is present at the 8-position (like the nitrogen atom of the quinoline ring and another donor), is key to forming stable metal complexes that exhibit desirable photophysical properties. scispace.comrroij.com Although research on this compound for this purpose is not specified, its structural similarity to proven ligands like 8-hydroxyquinoline (B1678124) suggests potential. The nitrile group could be chemically modified to enhance electronic properties or to tune the performance of the resulting material.
Ligands in Coordination Chemistry and Metal Complexes
The nitrogen atom within the quinoline ring makes the entire class of molecules effective ligands for coordinating with metal ions. researchgate.net The addition of other functional groups can create multidentate ligands capable of forming stable and structurally diverse metal complexes.
Design and Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.net The design of MOFs relies on the predictable coordination of ligands to metal centers. researchgate.net Ligands based on quinoline can be used to build MOFs with specific properties for applications in gas storage, separation, and catalysis. nih.govnih.gov To be used as a primary building block in a MOF, a ligand typically requires two or more coordinating sites, often carboxylic acids, that can bind to multiple metal centers to extend the framework. While this compound in its current form is a monodentate or potentially bidentate ligand, it could be chemically modified, for example by hydrolyzing the nitrile group to a carboxylate, to make it a suitable linker for MOF synthesis. Such a ligand could introduce the quinoline functionality into the pores of a MOF, potentially imparting catalytic or sensing properties to the material.
Chelating Agent Properties and Complex Formation
The 8-substituted quinoline scaffold is well-known for its chelating properties. The nitrogen atom of the quinoline ring and a donor atom on the substituent at the 8-position can form a stable five-membered ring when coordinated to a metal ion. This is most famously demonstrated by 8-hydroxyquinoline. researchgate.netnih.govnih.gov In this compound, the substituent is a methyl group. The C-H bonds of this methyl group can be activated by transition metals, allowing the molecule to act as a chelating ligand. nih.gov This process involves the formation of a cyclometallated complex, where the metal is bonded to both the nitrogen atom and the carbon of the methyl group, creating a stable five-membered ring structure. nih.gov This chelation is a key step in the catalytic functionalization of the methyl group.
| Property | Description | Source |
| Chelation Moiety | The nitrogen atom of the quinoline ring and the C-H bond of the 8-methyl group act as a bidentate chelating site. | nih.gov |
| Complex Type | Forms cyclometallated complexes with various transition metals. | nih.gov |
| Resulting Ring | The chelation results in a stable five-membered cyclometallated ring. | nih.gov |
Applications in Catalysis (e.g., osmium chloridophosphine complexes)
The parent compound, 8-methylquinoline (B175542), has been explicitly used in the preparation of osmium chloridophosphine complexes. sigmaaldrich.com The formation of these complexes proceeds via the C-H activation of the 8-methyl group, facilitated by the chelating assistance of the quinoline nitrogen atom. nih.gov This cyclometallation creates a reactive metal-carbon bond that is central to the catalytic activity. While studies specifically employing this compound in this context were not found, its structural similarity to 8-methylquinoline suggests it would behave similarly. The presence of the electron-withdrawing nitrile group at the 5-position could electronically influence the quinoline ring and the reactivity of the C-H bonds at the 8-methyl position, potentially modulating the stability and catalytic activity of the resulting osmium complex.
Components in Functional Materials
The inherent properties of the quinoline ring system, such as its high electron density and the presence of a nitrogen heteroatom, make its derivatives suitable for various applications in functional materials. researchgate.net While direct research on this compound is emerging, the extensive studies on related quinoline compounds provide a strong basis for its potential utility in several high-tech areas.
Organic Electronics and Optoelectronic Devices (e.g., OLEDs, Organic Photovoltaic Cells)
Quinoline and its derivatives are of significant interest for applications in organic electronics due to their electron-accepting capabilities. mdpi.com When combined with electron-rich molecules, they can form efficient acceptor-donor systems crucial for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells. mdpi.com
Tris-(8-hydroxyquinoline) aluminum (Alq3) is one of the most widely used electroluminescent materials in OLEDs, valued for its stability and luminescence. uconn.edu The functionalization of the quinoline ligand allows for the tuning of properties such as emission wavelength and energy levels. uconn.edu For instance, a blue-emitting quinoline-based material, 8,8′-dimethoxy-5,5′-bisquinoline (DMeOBQ), has been synthesized and used in a bright blue OLED with a low turn-on voltage of 2.8 eV. uconn.edu The introduction of substituents like the methyl and nitrile groups in this compound is expected to modify the electronic characteristics, potentially leading to new materials for OLEDs. Computational studies using Density Functional Theory (DFT) on quinoline-3-carbonitrile derivatives have shown that such modifications can result in low HOMO-LUMO energy gaps, a valuable property for developing novel antibacterial agents that could also be relevant for electronic materials. nih.gov
Dyes and Pigments
Azo dyes, characterized by the -N=N- functional group, constitute over half of all commercial colorants due to their brilliant colors, simple synthesis, and strong performance. Heterocyclic azo dyes incorporating a quinoline ring are noted for their high-intensity dyeing and excellent fastness properties. These dyes have found applications in textiles, leather, cosmetics, and advanced materials for optical data storage and organic solar cells.
The synthesis of quinoline-based azo dyes typically involves a diazotization and coupling reaction. semanticscholar.orgresearchgate.net An aromatic amine is converted into a diazonium salt, which is then coupled with a quinoline derivative, often 8-hydroxyquinoline. semanticscholar.orgmedcraveonline.comresearchgate.net For example, novel azo dyes have been created by coupling diazonium salts with 8-hydroxyquinoline to produce dyes with good affinity for polyester (B1180765) fabrics, showing moderate to excellent wash and light fastness. sci-hub.seresearchgate.net Azo compounds based on 8-hydroxyquinoline are also effective chelating agents for various metal ions. medcraveonline.comresearchgate.net While the direct synthesis of a dye from this compound would require prior conversion of the nitrile group or activation of the ring, its derivatives could serve as precursors to novel azo dyes with tailored colors and properties.
Corrosion Inhibitors (General quinoline class application)
Quinoline and its derivatives are widely recognized as effective corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.net Their anticorrosive properties stem from the high electron density of the quinoline ring (10 π-electrons and a non-bonding electron pair on the nitrogen atom), which facilitates strong adsorption onto the metal surface. researchgate.netresearchgate.net This adsorption forms a protective film that blocks the active sites for corrosion. jmaterenvironsci.combioline.org.br
The effectiveness of quinoline inhibitors is influenced by the nature of their substituents. najah.edu The presence of heteroatoms (like N, O, S) and π-conjugated bonds enhances their adsorption capabilities. jmaterenvironsci.comnajah.edu Studies on various quinoline derivatives have demonstrated their ability to act as mixed-type inhibitors, reducing both anodic and cathodic corrosion reactions. jmaterenvironsci.comnajah.edu For instance, a study on N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) showed a high inhibition efficiency of 93.4% for mild steel in 1 M HCl at a concentration of 500 ppm. biointerfaceresearch.com The adsorption mechanism often involves coordination bonds between the heteroatoms of the inhibitor and the empty d-orbitals of iron atoms on the steel surface. biointerfaceresearch.com Given these principles, this compound, possessing the core quinoline structure, is expected to exhibit corrosion-inhibiting properties.
| Quinoline Derivative | Concentration | Medium | Inhibition Efficiency (%) | Reference |
| 5-(azidomethyl)quinolin-8-ol (8QN3) | 5x10⁻³ M | 1 M HCl | 90 | najah.edu |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 500 ppm | 1 M HCl | 93.4 | biointerfaceresearch.com |
| A quinoline intermediate | 1000 ppm | 1 M HCl | ~92 | derpharmachemica.com |
Structure-Property Relationship Studies for Material Design
The design of new functional materials relies heavily on understanding the relationship between a molecule's structure and its resulting properties. For quinoline derivatives, this relationship is critical for tuning their performance in various applications. rsc.org The substituents on the quinoline ring play a pivotal role in modulating its electronic and physical characteristics. nih.govacs.org
For example, in a study of styryl quinoline derivatives, the presence of an electron-donating hydroxyl (-OH) group at the C8 position was found to enhance cytotoxic activity compared to an electron-withdrawing nitro (-NO₂) group at the same position. acs.org Similarly, the addition of a methyl group to a quinoline azo-dye was found to influence the optical properties and photoisomerization rates of derived polymers. researchgate.net
Computational studies, such as those using Density Functional Theory (DFT), are instrumental in predicting these properties. bioline.org.br For quinoline-based corrosion inhibitors, molecular descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap (ΔE) are correlated with inhibition efficiency. nih.govbioline.org.br A higher HOMO energy is generally associated with better electron-donating ability, leading to stronger adsorption on a metal surface and thus greater corrosion inhibition. bioline.org.br
In the case of this compound, the presence of both an electron-donating methyl group and an electron-withdrawing nitrile group creates a "push-pull" system. Such systems are known to affect intramolecular charge transfer (ICT), which can lead to interesting photophysical properties like fluorescent solvatochromism (color shifting in different solvents). researchgate.net The planar structure of the quinoline ring, combined with the electronic effects of its substituents, makes it a highly adaptable scaffold for designing materials with specific optical, electronic, and chemical functionalities. researchgate.netmdpi.com
Future Directions in 8 Methylquinoline 5 Carbonitrile Research
Development of Novel and Sustainable Synthetic Pathways
While established methods for quinoline (B57606) synthesis exist, the development of novel and sustainable pathways for producing 8-methylquinoline-5-carbonitrile and its derivatives is a critical area for future research. Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses often require harsh reaction conditions, toxic reagents, and produce significant waste. ijpsjournal.comresearchgate.net The future of synthesizing this and other quinoline derivatives lies in the adoption of green chemistry principles.
Key areas of focus should include:
Catalysis: Exploring the use of nanocatalysts, which offer high efficiency and recyclability, can lead to more environmentally friendly processes. nih.govacs.org The use of formic acid as a green and renewable catalyst has also shown promise in quinoline synthesis. ijpsjournal.com
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a crucial step towards sustainability. nih.gov
Energy Efficiency: Investigating microwave-assisted and ultrasonic irradiation methods can lead to shorter reaction times and reduced energy consumption. ijpsjournal.comresearchgate.net
Atom Economy: Multicomponent reactions (MCRs) offer a powerful strategy for constructing complex molecules like quinoline derivatives in a single step with high atom economy. nih.gov
Future research in this area will not only make the production of this compound more environmentally friendly but also potentially more cost-effective, thereby increasing its accessibility for various applications.
Exploration of Expanded Chemical Reactivity and Derivatization
The chemical reactivity of this compound offers a rich landscape for exploration. The methyl group, the nitrile group, and the quinoline ring system itself provide multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives with tailored properties.
Future research should focus on:
Nitrile Group Transformations: The carbonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form new heterocyclic rings. Exploring these transformations can lead to a wide range of novel compounds.
Methyl Group Functionalization: The methyl group can be oxidized to an aldehyde or carboxylic acid, or halogenated to introduce new reactive handles for further derivatization.
Ring Functionalization: The quinoline ring can undergo various electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the electronic and steric properties of the molecule.
Mannich and Betti Reactions: These reactions provide efficient routes to aminomethylated 8-hydroxyquinolines, which have shown significant pharmacological potential. mdpi.comrsc.org Investigating similar reactions with this compound could yield new classes of bioactive compounds.
A systematic study of the reactivity of this compound and the subsequent derivatization will be crucial for unlocking its full potential in medicinal chemistry and materials science.
Integration with Emerging Spectroscopic and Computational Methodologies
To fully understand the structure-property relationships of this compound and its derivatives, it is essential to integrate advanced spectroscopic and computational techniques into future research efforts.
Key areas for development include:
Advanced Spectroscopic Characterization: While standard techniques like NMR and IR are essential, the application of more advanced methods can provide deeper insights. mdpi.com For instance, two-dimensional NMR techniques can fully elucidate complex structures, and specialized fluorescence spectroscopy can probe the photophysical properties of these compounds.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic properties, and spectroscopic signatures of this compound and its derivatives. nih.govresearchgate.net This can aid in the rational design of new compounds with desired properties and help in interpreting experimental data.
Structure-Activity Relationship (SAR) Studies: Combining experimental data with computational modeling can facilitate the development of robust SAR models. nih.gov These models are invaluable in medicinal chemistry for predicting the biological activity of new derivatives and guiding synthetic efforts towards more potent and selective compounds.
The synergy between advanced experimental techniques and computational chemistry will be instrumental in accelerating the discovery and development of new applications for the this compound scaffold.
Design of Next-Generation Functional Materials Based on Quinoline-Carbonitrile Architectures
The unique electronic and structural features of the quinoline-carbonitrile scaffold make it a promising building block for the design of next-generation functional materials.
Future research in this area should explore:
Organic Electronics: The extended π-system of the quinoline ring, coupled with the electron-withdrawing nature of the nitrile group, suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Sensors: The quinoline moiety is known to coordinate with metal ions, and the nitrile group can participate in hydrogen bonding. These properties can be exploited to design chemosensors for the detection of specific analytes.
Biomaterials: Quinoline derivatives have shown a wide range of biological activities. acs.org By incorporating the this compound scaffold into polymers or other biomaterials, it may be possible to develop new materials with antimicrobial, anticancer, or other therapeutic properties. The use of nanotechnology, such as polymeric nanoparticles, could also be explored for targeted delivery. mdpi.com
Nonlinear Optical (NLO) Materials: Some quinoline derivatives have been shown to exhibit NLO properties, which are important for applications in telecommunications and optical data processing. researchgate.net The potential of this compound and its derivatives in this area warrants investigation.
The rational design of novel materials based on the this compound architecture, guided by a deep understanding of its structure-property relationships, holds the key to unlocking new and exciting technological advancements.
Q & A
Q. What are the common synthetic routes for 8-methylquinoline-5-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of precursors such as o-cyanobenzyl derivatives. For example, intermediates like 4-aminoquinoline-6-carbonitrile can be synthesized by reacting o-cyanobenzyl bromide with amines (e.g., diethylamine) in ethanol, followed by nitrile reduction using LiAlH4 . Reaction optimization, including solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenation), significantly impacts yield. Green chemistry approaches, such as solvent-free conditions, are also explored for scalability .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, methyl groups at the 8-position show distinct singlet peaks in H NMR .
- X-ray Crystallography : Resolves bond angles and crystal packing, as seen in structural studies of related quinoline derivatives (e.g., 5-azidomethyl-8-hydroxyquinoline) .
- HPLC-MS : Validates molecular weight and purity, especially for intermediates .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
- Methodological Answer : The compound is classified under GHS as hazardous (H302: harmful if swallowed; H315: skin irritation). Key precautions include:
- Use of PPE (gloves, lab coats, goggles).
- Work in fume hoods to avoid inhalation (H335).
- Immediate decontamination with water or ethanol for spills. Toxicity data (e.g., LD50) should guide risk assessments .
Q. What are the primary applications of this compound in biological research?
- Methodological Answer : It serves as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents. For instance, hydroxyquinoline derivatives act as chelators in complexometric titrations for metal ion detection in biological systems . Functionalization at the 5-position (e.g., nitrile to amide conversion) enhances binding affinity in drug discovery .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometries and predict vibrational spectra. For example, HF-DFT studies on 5-azidomethyl-8-hydroxyquinoline revealed deviations in bond angles (e.g., C4–C5–C6) between X-ray and computational data, highlighting steric effects . Such analyses guide corrections in crystallographic models.
Q. What strategies optimize regioselectivity in functionalizing the quinoline ring system?
- Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., –CN or –OMe) enables selective substitution. For example, nitrile groups at the 5-position direct electrophilic attacks to the 8-methyl site via steric and electronic effects. Palladium-catalyzed cross-coupling (Suzuki-Miyaura) further diversifies substituents .
Q. How do researchers address contradictions in biological activity data across studies?
- Methodological Answer : Contradictions (e.g., varying IC50 values) arise from differences in assay conditions (pH, solvent) or cell lines. Meta-analyses using standardized protocols (e.g., MTT assays in HEK293 cells) and statistical tools (ANOVA, p-value adjustments) are critical. Cross-validation with structural analogs (e.g., 8-hydroxyquinoline derivatives) clarifies structure-activity relationships .
Q. What advanced techniques validate reaction mechanisms in the synthesis of this compound derivatives?
- Methodological Answer : Isotopic labeling (e.g., C tracing) and in situ FTIR monitor intermediate formation. For example, N-labeled amines track cyclization pathways in quinoline synthesis. Kinetic studies (Eyring plots) differentiate concerted vs. stepwise mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
